molecular formula C9H17NO5S B1408250 (R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide CAS No. 1417287-40-1

(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No. B1408250
CAS RN: 1417287-40-1
M. Wt: 251.3 g/mol
InChI Key: RGMWNSRIFDGQIH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (TBOETCO) is a unique and versatile compound that has been used for a variety of scientific research applications. It is a heterocyclic compound that is composed of both nitrogen and oxygen atoms, and has a wide range of properties that make it an attractive option for researchers. Additionally, potential future directions of research will be explored.

Scientific Research Applications

Synthesis and Biological Applications

  • Key Intermediate in Biotin Synthesis : This compound serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. It plays a crucial role in the metabolic cycle, aiding in the biosynthesis of fatty acids, sugars, and α-amino acids (Liang, Qin, Wang, & Huang, 2016).

Chemical Transformation and Derivative Synthesis

  • Hydroformylation and Amino Acid Derivatives : It is used in the hydroformylation process to produce methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate and methyl (2R,5S)-2-tert-butyl-5-formyl-oxazolidine-3-carboxylate. These formyl products are important intermediates in synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Development of Sulfinamide Auxiliaries

  • Sulfinamide Ligand Production : The compound is instrumental in the asymmetric synthesis of sulfinamide ligands, including enantiomers of (R)-tert-butanesulfinamide. These sulfinamide auxiliaries have applications in various chemical syntheses (Han, Krishnamurthy, Grover, Fang, & Senanayake, 2002).

Fluorination and Pharmaceutical Applications

  • Fluoroamine Synthesis : This compound is used in the synthesis of N-benzyl fluoroamines, which are essential in producing (S) and (R)-2-amino-1-fluoropropanes. These compounds have potential applications in pharmaceutical research (Posakony & Tewson, 2002).

Anti-Inflammatory Drug Development

  • Development of Anti-Arthritic Agents : It forms the basis for developing novel anti-arthritic agents with potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase. These agents are significant in treating inflammatory conditions without ulcerogenic activities (Inagaki et al., 2000).

Synthesis of Enantiopure Compounds

  • Enantiopure Tert-Butanesulfinamide Synthesis : A notable application includes the synthesis of enantiopure tert-butanesulfinamide, a valuable compound in organic chemistry. The process involves a three-step procedure starting from specific aminoethanol derivatives (Qin et al., 2004).

properties

IUPAC Name

tert-butyl (4R)-4-ethyl-2,2-dioxooxathiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-5-7-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMWNSRIFDGQIH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
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(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
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(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
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(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
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(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
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(R)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

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